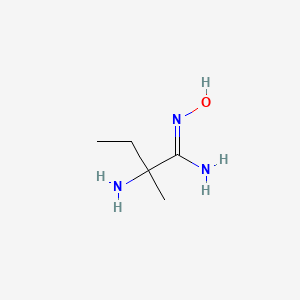![molecular formula C11H13NO5 B13082863 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid CAS No. 1421601-43-5](/img/structure/B13082863.png)
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxycarbonyl group attached to the pyrrole ring, which is further connected to a pentanoic acid chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. The final step involves the attachment of the pentanoic acid chain through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors are employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyrrole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
1421601-43-5 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-(5-methoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-17-11(16)8-5-7(6-12-8)9(13)3-2-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
InChI Key |
XOAOKOREPINNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)
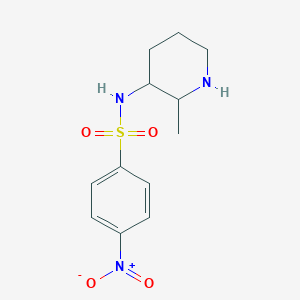
amine](/img/structure/B13082792.png)
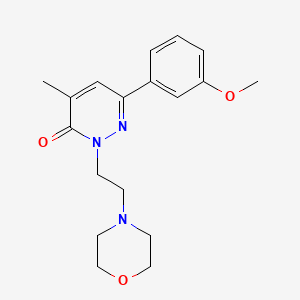
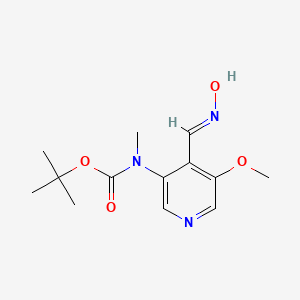
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
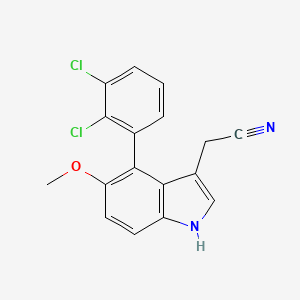
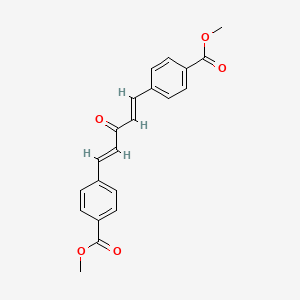
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)


